
(4-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone
Beschreibung
(4-(3-Chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone is a hybrid heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3-chlorophenyl group at the 4-position and a thiomorpholino (tetrahydro-1,4-thiazine) moiety at the 5-position. This compound’s structural complexity makes it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .
Eigenschaften
IUPAC Name |
[5-(3-chlorophenyl)-2H-triazol-4-yl]-thiomorpholin-4-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS/c14-10-3-1-2-9(8-10)11-12(16-17-15-11)13(19)18-4-6-20-7-5-18/h1-3,8H,4-7H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUMSCNFIRIUBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NNN=C2C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound (4-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 293.78 g/mol
Structural Characteristics :
- The triazole ring contributes to the compound's biological activity.
- The thiomorpholino group enhances solubility and bioavailability.
Biological Activity Overview
Research indicates that triazole derivatives exhibit a wide range of biological activities. The specific activities of This compound include:
-
Anticancer Activity :
- In vitro studies have shown that triazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines .
- The compound was tested in a series of assays that indicated significant inhibition of cell growth at low micromolar concentrations.
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Studies
Several studies have highlighted the potential of triazole derivatives in clinical applications:
- Study 1 : A study evaluated the anticancer effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds with a chlorophenyl moiety exhibited enhanced cytotoxicity compared to their non-chlorinated counterparts .
- Study 2 : Another investigation focused on the antimicrobial properties of thiomorpholino-containing triazoles. The findings revealed that these compounds effectively inhibited the growth of resistant bacterial strains, suggesting their potential as new antimicrobial agents .
Data Table: Biological Activity Summary
The mechanism by which This compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in nucleic acid synthesis in fungi and cancer cells.
- Disruption of Cell Membranes : The thiomorpholino group may enhance membrane permeability, facilitating drug uptake.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the primary applications of this compound is its potential as an antimicrobial agent. Triazole derivatives, including those with thiomorpholine moieties, have been synthesized and evaluated for their activity against a range of microbial pathogens.
Case Study: Synthesis and Testing
A study demonstrated the synthesis of several triazole derivatives, including (4-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone. These compounds were screened for their antimicrobial properties against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The results indicated significant antimicrobial activity, suggesting that the triazole ring enhances the bioactivity of the molecule .
Antifungal Properties
The compound has also shown promise in antifungal applications. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, making them valuable in treating fungal infections.
Data Table: Antifungal Efficacy
Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |
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This compound | Candida albicans | 8 µg/mL |
Other Triazole Derivative | Aspergillus niger | 16 µg/mL |
This table illustrates the efficacy of the compound compared to other derivatives, highlighting its potential as a therapeutic agent against fungal infections .
Anticancer Activity
Recent studies have explored the anticancer properties of triazole derivatives. The unique structural features of this compound may contribute to its effectiveness in inhibiting cancer cell proliferation.
Research Findings
In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the disruption of cellular signaling pathways essential for cancer cell survival. Further investigation is needed to elucidate the precise mechanisms involved .
Synthesis and Structural Insights
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of the triazole ring through cycloaddition reactions.
- Introduction of the thiomorpholine moiety via nucleophilic substitution.
- Finalization through acylation to form the methanone group.
This synthetic pathway not only provides insights into its chemical properties but also allows for modifications that can enhance its biological activity .
Conclusion and Future Directions
The compound this compound exhibits significant potential across various applications in medicinal chemistry. Its antimicrobial and antifungal properties make it a candidate for further development as a therapeutic agent. Additionally, ongoing research into its anticancer effects may pave the way for new cancer treatments.
Future studies should focus on:
- Detailed mechanistic studies to understand its bioactivity.
- Optimization of its chemical structure to enhance efficacy and reduce toxicity.
- Clinical trials to evaluate safety and effectiveness in humans.
This comprehensive exploration underscores the importance of this compound as a versatile compound in pharmaceutical research.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Effects on Triazole Derivatives
The target compound differs from analogs in substituent choice and heterocyclic appendages. Key comparisons include:
Key Observations :
- Thiomorpholino vs. Morpholino: Replacing oxygen in morpholino with sulfur (thiomorpholino) increases lipophilicity and alters hydrogen-bonding capacity. Morpholino derivatives (e.g., ) exhibit stronger O···H interactions, while thiomorpholino may favor weaker S···H or van der Waals interactions.
- Chlorophenyl vs. Trifluoromethylquinoline: The 3-chlorophenyl group in the target compound offers moderate steric bulk compared to the planar, electron-withdrawing trifluoromethylquinoline in . This impacts π-π stacking and target binding affinity.
- Thione (C=S) vs.
Crystallographic and Conformational Analysis
- Dihedral Angles: In , the triazole ring forms dihedral angles of 54.48° and 57.91° with adjacent quinoline and benzene rings, indicating moderate planarity disruption. The target compound’s 3-chlorophenyl group likely induces similar torsional strain, affecting molecular packing.
- Hydrogen Bonding: The morpholino derivative in forms intermolecular C–H···F and C–H···O bonds, whereas the target’s thiomorpholino group may participate in C–H···S interactions. The thione derivative in utilizes N–H···S and O–H···S bonds, creating a hexameric supramolecular architecture.
Computational and Spectroscopic Data
- Bond Lengths/Angles: The trifluoromethylquinoline derivative in shows C–F bond lengths of ~1.33 Å and C–S (morpholino) at ~1.81 Å. The target’s thiomorpholino C–S bond is expected to be similar, while the 3-chlorophenyl C–Cl bond (~1.74 Å) aligns with .
- Electronic Effects : The electron-withdrawing Cl in the target compound may reduce electron density at the triazole ring compared to CF3 in , altering redox or spectroscopic properties (e.g., NMR chemical shifts).
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing (4-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone?
- Methodological Answer : A multi-step synthesis is typically employed, involving click chemistry for triazole formation followed by coupling with thiomorpholine. For example, outlines a protocol using PEG-400 as a solvent, Bleaching Earth Clay (pH 12.5) as a catalyst, and controlled temperatures (70–80°C) for efficient coupling. Reaction progress is monitored via TLC, and purification involves ice-water quenching, filtration, and recrystallization in aqueous acetic acid . Similar heterocyclic coupling strategies are detailed in and , emphasizing solvent choice and catalyst efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole ring vibrations (C-N, ~1450–1550 cm⁻¹) .
- ¹H/¹³C NMR : Assigns protons and carbons in the 3-chlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and thiomorpholine moiety (δ 3.5–4.0 ppm for methylene groups adjacent to sulfur) .
- X-ray Crystallography : Resolves 3D conformation, as demonstrated in for structurally similar pyrazolyl methanones (monoclinic P21/c space group, Z=4) .
Q. How can reaction conditions be optimized to address low yields during thiomorpholine coupling?
- Methodological Answer : Key variables include:
- Catalyst Selection : Bleaching Earth Clay (pH 12.5) enhances nucleophilic substitution efficiency .
- Solvent Choice : Polar aprotic solvents like PEG-400 improve reagent solubility and reaction homogeneity .
- Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., thiomorpholine oxidation) .
- Purification : Recrystallization in aqueous acetic acid removes unreacted starting materials .
Advanced Research Questions
Q. What methodologies are recommended for evaluating the compound’s bioactivity in antimicrobial assays?
- Methodological Answer :
- In Vitro Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols in for pyrazoline derivatives .
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
- Structure-Activity Relationship (SAR) : Modify substituents on the triazole or thiomorpholine rings to correlate structural changes with activity .
Q. How can researchers resolve discrepancies in reported solubility or stability data for this compound?
- Methodological Answer :
- Controlled Replication : Reproduce synthesis/purification steps from and to isolate batch-specific variables (e.g., residual solvents) .
- Analytical Cross-Validation : Compare HPLC purity profiles (λ = 254 nm) and thermal stability via TGA/DSC .
- Environmental Controls : Test solubility in buffered solutions (pH 1–13) to identify degradation pathways .
Q. What experimental designs are suitable for studying its environmental fate and ecotoxicological impact?
- Methodological Answer :
- Degradation Studies : Simulate abiotic (UV light, hydrolysis) and biotic (microbial) degradation using LC-MS to track metabolite formation .
- Ecotoxicology : Follow ’s framework for assessing acute/chronic effects on Daphnia magna (EC₅₀) and algal growth inhibition .
- Partition Coefficients : Measure logP (octanol-water) and soil adsorption coefficients (Kd) to model environmental distribution .
Q. How can advanced structural analysis (e.g., X-ray diffraction) resolve ambiguities in stereochemistry?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures) .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL, as in (monoclinic P21/c, Z=4) .
- Density Functional Theory (DFT) : Validate experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) .
Q. What approaches are used to study metabolic pathways in mammalian systems?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and identify metabolites via UPLC-QTOF-MS .
- Pharmacokinetics : Conduct in vivo rodent studies with plasma/tissue sampling to calculate AUC, Cmax, and t₁/₂ .
Q. How can computational modeling predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial enoyl-ACP reductase (PDB: 1BVR) or fungal lanosterol demethylase .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å) .
- QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) and LogP .
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